N-(2-bromo-1,3-thiazol-5-yl)acetamide
Description
Contextualization within Thiazole (B1198619) Chemical Biology and Medicinal Chemistry
Thiazole, a five-membered aromatic ring containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry. sciencescholar.usresearchgate.net This structural motif is present in a wide array of natural products and synthetic drugs, valued for its ability to engage in various biological interactions. ekb.eg The thiazole ring is a key component in numerous FDA-approved drugs, highlighting its therapeutic importance. sciencescholar.us
Thiazole derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. pcbiochemres.comjchemrev.com The versatility of the thiazole ring allows for substitution at various positions, enabling chemists to fine-tune the molecule's steric and electronic properties to optimize its biological activity. The introduction of a bromine atom, as seen in N-(2-bromo-1,3-thiazol-5-yl)acetamide, can significantly influence a molecule's lipophilicity and its ability to form halogen bonds, potentially enhancing its binding affinity to biological targets. smolecule.com The acetamide (B32628) group, on the other hand, can act as a hydrogen bond donor and acceptor, further contributing to molecular recognition processes. nih.gov
Overview of Current Academic Research Trajectories and Significance as a Molecular Scaffold
While specific research focusing solely on this compound is still nascent, the broader class of substituted thiazole acetamides is the subject of active investigation. The primary research trajectory for such compounds lies in their potential as intermediates for the synthesis of more complex molecules and as bioactive agents themselves.
The "N-(thiazol-2-yl)acetamide" moiety, a structural isomer of the titular compound, has been explored as a linker in the design of novel tubulin polymerization inhibitors for cancer therapy. nih.gov This suggests that this compound could similarly serve as a valuable molecular scaffold. A molecular scaffold is a core chemical structure to which various functional groups can be attached to create a library of related compounds for biological screening. The presence of the reactive bromine atom at the 2-position offers a handle for further chemical modifications through cross-coupling reactions, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).
Research on related 2-aminothiazole (B372263) derivatives has shown their utility in developing compounds with anticancer, antioxidant, antimicrobial, and anti-inflammatory activities. nih.gov This body of work provides a strong rationale for investigating the potential of this compound and its derivatives in these therapeutic areas.
Below is a table summarizing the properties of the parent compound, acetamide, and the isomeric compound N-(5-bromo-1,3-thiazol-2-yl)acetamide, to provide context for the potential properties of this compound.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| Acetamide | C2H5NO | 59.07 | A simple amide derived from acetic acid. orgsyn.org |
| N-(5-bromo-1,3-thiazol-2-yl)acetamide | C5H5BrN2OS | 221.08 | An isomeric brominated thiazole acetamide. nih.gov |
Foundational Research and Historical Development in the Field
The foundational research relevant to this compound is rooted in the historical development of thiazole synthesis. The most prominent and historically significant method for synthesizing the thiazole ring is the Hantzsch thiazole synthesis, first reported in 1887. sciencescholar.usresearchgate.net This reaction typically involves the condensation of an α-haloketone with a thioamide. wikipedia.org
The synthesis of this compound would likely proceed from its precursor, 2-bromo-5-aminothiazole. The acylation of aminothiazoles is a well-established chemical transformation. For instance, the synthesis of the related compound N-(thiazol-2-yl)acetamide has been achieved by reacting 2-aminothiazole with acetyl chloride. nih.gov Similarly, the chloroacetylation of 2-amino-5-arylazothiazole has been reported using chloroacetyl chloride. mdpi.com Therefore, it can be inferred that this compound can be synthesized by the acylation of 2-bromo-5-aminothiazole with an acetylating agent like acetyl chloride or acetic anhydride (B1165640).
The development of synthetic methodologies for halogenated thiazoles has also been a crucial aspect of foundational research. Bromination of thiazole derivatives often occurs at the 5-position, which is the most nucleophilic carbon. wikipedia.org The synthesis of the starting material, 2-bromo-5-aminothiazole, would likely involve a multi-step process, potentially starting from a more readily available thiazole derivative.
Structure
3D Structure
Properties
Molecular Formula |
C5H5BrN2OS |
|---|---|
Molecular Weight |
221.08 g/mol |
IUPAC Name |
N-(2-bromo-1,3-thiazol-5-yl)acetamide |
InChI |
InChI=1S/C5H5BrN2OS/c1-3(9)8-4-2-7-5(6)10-4/h2H,1H3,(H,8,9) |
InChI Key |
SYLCGOMUFUSNNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CN=C(S1)Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations
Contemporary Synthetic Routes to N-(2-bromo-1,3-thiazol-5-yl)acetamide
The synthesis of this compound is a multi-step process that relies on the foundational principles of heterocyclic chemistry. Modern approaches prioritize efficiency, yield, and the potential for scalable production in academic settings.
The most common strategy for synthesizing this compound is a linear sequence starting from the readily available precursor, 2-aminothiazole (B372263). This approach involves two key transformations: electrophilic bromination of the thiazole (B1198619) ring and subsequent N-acetylation of the amino group.
The synthesis of the key intermediate, 2-amino-5-bromothiazole, is typically achieved by the direct bromination of 2-aminothiazole. biosynth.comchemicalbook.com This reaction is an electrophilic aromatic substitution where the thiazole ring's C5 position is activated towards electrophiles. The reaction is often carried out in acetic acid, with bromine being added slowly at a controlled temperature to prevent side reactions. chemicalbook.com
An alternative, convergent approach to the thiazole core is the Hantzsch thiazole synthesis. wikipedia.orgnih.gov This method involves the condensation of an α-halocarbonyl compound with a thioamide-containing reactant like thiourea (B124793). nih.govresearchgate.net For the synthesis of the required precursor, this could involve reacting an appropriate α,β-dihalo carbonyl compound with thiourea to form the 2-amino-5-halothiazole intermediate directly.
Once 2-amino-5-bromothiazole is obtained, the final step is the introduction of the acetamide (B32628) group. This is accomplished through N-acetylation, where the amino group at the C2 position acts as a nucleophile, attacking an acetylating agent such as acetyl chloride or acetic anhydride (B1165640). nih.govnih.gov The reaction is typically performed in an anhydrous solvent, often with a base like triethylamine (B128534) or pyridine (B92270) to neutralize the acidic byproduct. nih.govmdpi.com
The mechanism of the Hantzsch thiazole synthesis is a well-established pathway in heterocyclic chemistry. nih.govresearchgate.net It commences with a nucleophilic attack from the sulfur atom of the thioamide onto the α-carbon of the α-haloketone. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent dehydration of this intermediate results in the formation of the aromatic thiazole ring. nih.gov
The introduction of the acetamide functional group follows a classic nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen of the 2-amino group of 2-amino-5-bromothiazole attacks the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride or acetyl chloride). This forms a tetrahedral intermediate which then collapses, expelling the leaving group (acetate or chloride) to yield the stable this compound product. nih.gov
In an academic research context, optimizing the synthesis of this compound involves maximizing yield and purity while maintaining operational simplicity. For the bromination of 2-aminothiazole, key parameters to optimize include the precise control of bromine stoichiometry to prevent the formation of dibrominated byproducts. Temperature control is also crucial; reactions are often initiated at 0°C to manage the exothermic nature of the bromination. chemicalbook.com
For the N-acetylation step, optimization focuses on the choice of the acetylating agent, solvent, and base. While acetyl chloride is highly reactive, acetic anhydride is often preferred for its easier handling. nih.gov Anhydrous conditions are necessary to prevent the hydrolysis of the acetylating agent. The choice of a non-nucleophilic base is important to avoid competing reactions. From a scalability perspective, the primary challenges include managing the heat generated during both the bromination and acylation steps and performing efficient purification of the intermediate and final product, which often involves recrystallization or column chromatography. nih.gov
While specific applications of Metal-Organic Frameworks (MOFs) in the synthesis of this compound are not extensively documented, the broader field of thiazole synthesis has benefited from modern catalytic systems. MOFs are being explored as heterogeneous catalysts due to their high surface area and tunable active sites. osti.gov In the context of the Hantzsch synthesis, a solid-supported acid catalyst, such as silica-supported tungstosilisic acid, can be used to facilitate the one-pot multi-component reaction of a bromoacetyl compound, thiourea, and an aldehyde, offering advantages in catalyst recovery and reuse. bepls.com
Organocatalysis also presents opportunities for greener and more efficient thiazole synthesis. For instance, the Hantzsch reaction can be promoted by organocatalysts, avoiding the use of metal-based catalysts. organic-chemistry.org These methods align with the principles of green chemistry, offering mild reaction conditions and reduced environmental impact. bepls.com The adaptation of these catalytic systems to the specific synthesis of this compound precursors could enhance efficiency and sustainability.
Regioselective Derivatization Strategies from this compound
The bromine atom at the C2 position of this compound is a versatile functional handle for introducing molecular diversity. This is primarily achieved through palladium-catalyzed cross-coupling reactions, which allow for the regioselective formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the 2-bromo-thiazole derivative with an organoboron compound, typically a boronic acid or ester. nih.gov In a typical procedure, this compound would be reacted with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) and a base (e.g., K₂CO₃ or Cs₂CO₃). This allows for the synthesis of a wide array of 2-aryl- or 2-heteroaryl-N-(thiazol-5-yl)acetamide derivatives. nih.gov
| Coupling Partner | Catalyst | Base | Solvent | General Yield Range |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | Good to Excellent |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | Good to Excellent |
| Thiophene-2-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | Moderate to Good |
Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, coupling the 2-bromo-thiazole with a primary or secondary amine. wikipedia.orglibretexts.org The reaction is catalyzed by a palladium complex, often with a specialized phosphine (B1218219) ligand (e.g., XPhos, BINAP), and requires a strong base such as sodium tert-butoxide (NaOtBu). wikipedia.orgnih.gov This methodology is instrumental for synthesizing 2-amino-thiazole derivatives, which are prevalent in pharmacologically active compounds.
| Amine Partner | Catalyst/Ligand | Base | Solvent | General Yield Range |
|---|---|---|---|---|
| Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | Good |
| Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | Good to Excellent |
| Benzylamine | Pd₂(dba)₃ / t-BuXPhos | LiHMDS | THF | Moderate to Good |
Sonogashira Coupling: To introduce an alkyne substituent at the C2 position, the Sonogashira coupling is employed. This reaction couples the 2-bromo-thiazole with a terminal alkyne using a dual catalytic system of palladium and copper(I). wikipedia.orgorganic-chemistry.org The reaction is typically carried out in the presence of an amine base, such as triethylamine, which also serves as a solvent. nih.gov This method provides access to 2-alkynylthiazole derivatives, which are valuable precursors for further transformations.
| Alkyne Partner | Pd Catalyst | Cu Co-catalyst | Base | General Yield Range |
|---|---|---|---|---|
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Triethylamine | Good to Excellent |
| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | Good |
| 1-Hexyne | Pd(OAc)₂ | CuI | Piperidine | Moderate to Good |
Negishi Coupling: The Negishi coupling facilitates the formation of carbon-carbon bonds between the 2-bromo-thiazole and an organozinc reagent. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. A palladium or nickel catalyst, such as Pd(PPh₃)₄, is used to mediate the coupling. wikipedia.org This allows for the introduction of a wide variety of alkyl, vinyl, and aryl groups at the C2 position.
| Organozinc Reagent | Catalyst | Solvent | General Yield Range |
|---|---|---|---|
| Phenylzinc chloride | Pd(PPh₃)₄ | THF | Good to Excellent |
| Alkylzinc bromide | PdCl₂(dppf) | DMF | Good |
| Vinylzinc chloride | Ni(acac)₂ / Ligand | THF | Moderate to Good |
Nucleophilic Aromatic Substitution Analogues at the Thiazole Ring
The 2-bromo substituent on the thiazole ring of this compound serves as a versatile handle for introducing a variety of functional groups through reactions analogous to nucleophilic aromatic substitution. While classical SNAr reactions on electron-rich thiazole rings can be challenging, modern cross-coupling methodologies have emerged as powerful tools for effecting these transformations. Palladium-catalyzed reactions, in particular, have been extensively utilized for the functionalization of halothiazoles.
Palladium-Catalyzed Cross-Coupling Reactions:
Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling aryl halides with amines in the presence of a palladium catalyst and a suitable ligand. wikipedia.orgacsgcipr.org For this compound, this methodology could be employed to synthesize a library of 2-amino-1,3-thiazole derivatives. The general reaction involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by coordination of the amine and subsequent reductive elimination to yield the aminated product and regenerate the catalyst. wikipedia.org While specific examples with this compound are not readily available in the literature, the successful N-arylation of 2-aminothiazoles with various aryl bromides and triflates highlights the feasibility of this approach. nih.gov The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. nih.gov
Ullmann Condensation: A copper-catalyzed alternative to the Buchwald-Hartwig amination, the Ullmann condensation, can also be used to form C-N and C-O bonds. wikipedia.orgwikipedia.org This reaction typically requires higher temperatures than its palladium-catalyzed counterpart but can be effective for the coupling of aryl halides with amines, alcohols, and thiols. wikipedia.orgul.ie The reaction of this compound with various nucleophiles in the presence of a copper catalyst could lead to the corresponding 2-substituted analogues.
Suzuki, Stille, and Negishi Cross-Coupling Reactions: These palladium-catalyzed reactions are instrumental in forming new carbon-carbon bonds. By reacting this compound with organoboron (Suzuki), organotin (Stille), or organozinc (Negishi) reagents, a wide array of aryl, heteroaryl, or alkyl groups can be introduced at the 2-position of the thiazole ring. The synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamide derivatives through Suzuki cross-coupling demonstrates the applicability of this method to similar structures. nih.gov
| Reaction Type | Catalyst/Reagents | Potential Product from this compound |
| Buchwald-Hartwig Amination | Pd catalyst, phosphine ligand, base, amine | N-(2-amino-1,3-thiazol-5-yl)acetamide derivatives |
| Ullmann Condensation | Cu catalyst, base, amine/alcohol | N-(2-amino/alkoxy-1,3-thiazol-5-yl)acetamide derivatives |
| Suzuki Coupling | Pd catalyst, base, boronic acid/ester | N-(2-aryl/alkyl-1,3-thiazol-5-yl)acetamide derivatives |
| Stille Coupling | Pd catalyst, organostannane | N-(2-aryl/alkyl-1,3-thiazol-5-yl)acetamide derivatives |
| Negishi Coupling | Pd catalyst, organozinc reagent | N-(2-aryl/alkyl-1,3-thiazol-5-yl)acetamide derivatives |
Functionalization of the Acetamide Moiety (e.g., N-alkylation, N-acylation, amide bond modifications)
The acetamide moiety of this compound offers another site for structural diversification. The nitrogen atom of the amide can be functionalized through various reactions, leading to a range of derivatives with potentially altered physicochemical and biological properties.
N-Alkylation:
The introduction of an alkyl group on the amide nitrogen can be achieved under basic conditions. derpharmachemica.com The reaction typically involves the deprotonation of the amide N-H with a suitable base to form an amidate anion, which then acts as a nucleophile to displace a leaving group from an alkyl halide. derpharmachemica.com However, the N-alkylation of amides can be challenging due to the potential for O-alkylation as a competing side reaction. derpharmachemica.com Microwave-assisted N-alkylation has been reported for azole-containing acetamides, offering a potentially rapid and efficient method. derpharmachemica.com Cobalt nanoparticle-catalyzed N-alkylation of amides with alcohols has also been described as a greener alternative to traditional methods that use alkyl halides. nih.gov
N-Acylation:
N-acylation of the acetamide group would lead to the formation of a diacetamide (B36884) derivative. This transformation can be accomplished using acylating agents such as acid chlorides or anhydrides in the presence of a base. This modification can influence the electronic properties and steric hindrance around the amide functionality.
Amide Bond Modifications:
The amide bond itself can be a target for chemical transformation. For instance, reduction of the amide carbonyl group would yield the corresponding ethylamine (B1201723) derivative. Reagents like lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3) are commonly used for this purpose. Conversely, the amide bond can be cleaved under hydrolytic conditions (acidic or basic) to yield 2-bromo-1,3-thiazol-5-amine. This amine can then serve as a precursor for the synthesis of other amide or sulfonamide derivatives by reacting it with different acylating or sulfonylating agents.
| Modification | Reagents | Potential Product |
| N-Alkylation | Base, Alkyl halide | N-alkyl-N-(2-bromo-1,3-thiazol-5-yl)acetamide |
| N-Acylation | Base, Acyl chloride/anhydride | N-acyl-N-(2-bromo-1,3-thiazol-5-yl)acetamide |
| Amide Reduction | LiAlH4 or BH3 | N-ethyl-(2-bromo-1,3-thiazol-5-yl)amine |
| Amide Hydrolysis | Acid or Base | 2-bromo-1,3-thiazol-5-amine |
Strategies for Stereoselective Synthesis and Chiral Resolution of Derivatives
While this compound itself is achiral, the introduction of chiral centers in its derivatives through synthetic modifications opens up the possibility of stereoselective synthesis and chiral resolution.
Stereoselective Synthesis:
The asymmetric synthesis of chiral thiazole derivatives is an area of active research. nih.govnih.gov For instance, if a substituent introduced at the 2-position or on the acetamide moiety contains a stereocenter, its stereoselective synthesis would be desirable. One approach involves the use of chiral auxiliaries, which are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is established, the auxiliary can be removed. Another strategy is the use of chiral catalysts in reactions that create a new stereocenter. For example, the asymmetric synthesis of 2,4,5-trisubstituted Δ2-thiazolines has been achieved with high enantiomeric excess using a Sharpless asymmetric dihydroxylation as a key step. nih.gov
Chiral Resolution of Derivatives:
For racemic mixtures of chiral derivatives of this compound, several methods can be employed for their separation into individual enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful analytical and preparative technique for separating enantiomers. researchgate.net The racemic mixture is passed through a column containing a chiral stationary phase, which interacts differently with the two enantiomers, leading to their separation. researchgate.net The successful chiral HPLC resolution of racemic 1,2,4-triazole (B32235) derivatives bearing a thiazole scaffold demonstrates the applicability of this technique to similar heterocyclic compounds. researchgate.net
Enzymatic Resolution: Enzymes are highly stereoselective catalysts and can be used to resolve racemic mixtures. nih.gov For example, a lipase (B570770) could selectively acylate one enantiomer of a chiral alcohol derivative of this compound, allowing for the separation of the acylated enantiomer from the unreacted one. rsc.org Similarly, amidases can be used for the stereoselective hydrolysis of one enantiomer of a racemic amide. nih.gov
| Strategy | Method | Application to Derivatives |
| Stereoselective Synthesis | Use of chiral auxiliaries | Introduction of stereocenters in substituents |
| Use of chiral catalysts | Asymmetric synthesis of chiral derivatives | |
| Chiral Resolution | Chiral HPLC | Separation of enantiomers of chiral derivatives |
| Enzymatic Resolution | Kinetic resolution of racemic mixtures |
Green Chemistry Principles and Sustainable Synthetic Approaches
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of this compound can lead to more environmentally benign and sustainable manufacturing processes.
Solvent-Free Reactions and Alternative Solvents
Traditional organic syntheses often rely on volatile and often toxic organic solvents. A key principle of green chemistry is to minimize or eliminate the use of such solvents.
Solvent-Free Synthesis:
The Hantzsch thiazole synthesis, a common method for preparing the thiazole core, can be performed under solvent-free conditions. researchgate.net For example, the reaction of α-haloketones with thiourea can be carried out by simply grinding the reactants together, often leading to shorter reaction times and higher yields compared to solvent-based methods. researchgate.net This approach significantly reduces solvent waste and simplifies product purification. Microwave-assisted solvent-free synthesis is another green technique that can accelerate the synthesis of thiazole derivatives. researchgate.net
Alternative Solvents:
When a solvent is necessary, greener alternatives to conventional solvents are preferred. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While the solubility of organic reactants in water can be a limitation, the use of phase-transfer catalysts or co-solvents can often overcome this issue. Ethanol, derived from renewable resources, is another greener solvent option.
Atom Economy and Waste Minimization in this compound Synthesis
Atom Economy:
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Reactions with high atom economy are preferred as they generate less waste. The Hantzsch thiazole synthesis, for instance, is a condensation reaction that typically has a good atom economy, with water being the main byproduct. chemhelpasap.com Careful selection of synthetic routes that maximize the incorporation of reactant atoms into the final product is a cornerstone of green synthesis.
Waste Minimization:
Flow Chemistry and Continuous Processing Methodologies
Flow chemistry, where a chemical reaction is run in a continuously flowing stream rather than in a batch-wise manner, offers several advantages from a green chemistry perspective.
Enhanced Safety and Efficiency:
Flow reactors allow for better control over reaction parameters such as temperature and pressure, leading to improved reaction efficiency and selectivity. The small reaction volumes in flow systems also enhance safety, especially when dealing with hazardous reagents or exothermic reactions.
Reduced Waste and Energy Consumption:
Continuous processing can lead to higher yields and reduced byproduct formation, thus minimizing waste. The efficient heat transfer in flow reactors can also reduce energy consumption compared to large-scale batch reactors. The synthesis of N-arylhydroxylamines and 1,2,3-triazoles in continuous flow systems demonstrates the potential of this technology for the safe and efficient production of heterocyclic compounds. mdpi.comnih.gov The application of flow chemistry to the N-acetylation of amines using acetonitrile (B52724) as a green acetylating agent further highlights the potential for developing more sustainable synthetic methods for compounds like this compound. nih.gov
State of the Art Spectroscopic and Structural Elucidation Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution NMR spectroscopy provides unparalleled insight into the molecular framework of N-(2-bromo-1,3-thiazol-5-yl)acetamide by mapping the chemical environments and connectivity of its constituent atoms.
A detailed analysis of the proton (¹H) and carbon-13 (¹³C) NMR spectra is the first step in the structural elucidation. The anticipated chemical shifts for the key nuclei in This compound are summarized below. These predicted values are based on the analysis of structurally similar thiazole (B1198619) derivatives and established empirical data.
| Position | Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| - | -CH₃ (acetamide) | ~2.2 | ~23 |
| 4 | C-H (thiazole) | ~7.5-7.8 | ~120-125 |
| - | N-H (amide) | ~10.0-11.0 | - |
| 2 | C-Br (thiazole) | - | ~140-145 |
| 5 | C-N (thiazole) | - | ~135-140 |
| - | C=O (amide) | - | ~168-172 |
Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY, DOSY)
To move beyond simple chemical shift data and establish definitive atomic connections, a suite of multi-dimensional NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling between protons. For This compound , a key correlation would be expected between the amide proton (N-H) and potentially the thiazole proton (C4-H), depending on the solvent and temperature, which can provide information about the proximity and through-bond connectivity.
HSQC (Heteronuclear Single Quantum Coherence): HSQC spectroscopy correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals corresponding to the thiazole C4-H and the acetamide (B32628) methyl group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This technique is invaluable for piecing together the molecular puzzle. For instance, correlations from the methyl
Advanced Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis
Ion Mobility Mass Spectrometry (IM-MS) for Conformational and Isomeric Differentiation
Ion Mobility Mass Spectrometry (IM-MS) has emerged as a powerful technique for separating ions in the gas phase based on their size, shape, and charge. This capability is particularly valuable for differentiating between isomers and conformers that are indistinguishable by mass spectrometry alone. For this compound, IM-MS can provide crucial information on its gas-phase conformational landscape.
The separation in IM-MS is based on the different drift times of ions through a gas-filled chamber under the influence of a weak electric field. A more compact conformer will experience fewer collisions with the drift gas and thus travel faster than a more extended one. This results in different arrival times at the detector, which can be converted into a rotationally averaged collision cross-section (CCS). The CCS is a key physical parameter that reflects the three-dimensional shape of the ion.
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 220.93788 | 129.8 |
| [M+Na]⁺ | 242.91982 | 143.0 |
| [M-H]⁻ | 218.92332 | 135.9 |
| [M+NH₄]⁺ | 237.96442 | 153.0 |
| [M+K]⁺ | 258.89376 | 132.1 |
Predicted Collision Cross Section (CCS) values for N-(5-bromo-1,3-thiazol-2-yl)acetamide. Data sourced from PubChem.
By applying IM-MS to this compound, researchers could experimentally determine its CCS values. These experimental values can then be compared with theoretical CCS values calculated for different computationally-generated conformers. This comparison would allow for the identification of the most stable gas-phase conformations of the molecule. Furthermore, IM-MS would be an invaluable tool for distinguishing this compound from its other positional isomers, which would likely exhibit different CCS values due to their distinct three-dimensional shapes.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Polymorph Screening
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is indispensable for identifying the functional groups within a molecule and probing its solid-state structure. These methods are based on the principle that molecular bonds vibrate at specific frequencies, which can be observed as absorption (IR) or scattering (Raman) of light.
For this compound, the IR and Raman spectra would exhibit characteristic bands corresponding to its constituent functional groups. The presence of the acetamide group would be confirmed by several key vibrations: the N-H stretching vibration, typically observed in the range of 3200-3400 cm⁻¹, the C=O (amide I) stretching vibration around 1650-1680 cm⁻¹, and the N-H bending (amide II) vibration near 1550-1620 cm⁻¹. The thiazole ring would also produce a unique fingerprint in the spectra, with characteristic C=N and C-S stretching vibrations.
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
|---|---|---|
| N-H (Amide) | Stretching | 3200-3400 |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C-H (Methyl) | Stretching | 2850-2960 |
| C=O (Amide I) | Stretching | 1650-1680 |
| C=N (Thiazole) | Stretching | 1600-1650 |
| N-H (Amide II) | Bending | 1550-1620 |
| C-S (Thiazole) | Stretching | 600-800 |
| C-Br | Stretching | 500-600 |
Expected Infrared Absorption Bands for this compound.
Beyond functional group identification, vibrational spectroscopy is a powerful tool for polymorph screening. Polymorphs are different crystalline forms of the same compound, which can have distinct physical properties. Since IR and Raman spectra are sensitive to the local environment of the molecules in the crystal lattice, different polymorphs of this compound would exhibit subtle but measurable differences in their spectra, such as shifts in peak positions, splitting of bands, or the appearance of new peaks. These differences can be used to identify and differentiate between polymorphs, which is of critical importance in the pharmaceutical industry.
X-ray Diffraction Crystallography for Absolute Stereochemistry and Solid-State Conformation Determination
Single-Crystal X-ray Diffraction for Precise Molecular Geometry
In single-crystal X-ray diffraction, a beam of X-rays is directed at a single crystal of the compound. The diffraction pattern produced is then used to construct an electron density map, from which the positions of the individual atoms can be determined with high precision.
While a crystal structure for this compound has not been reported, the crystal structure of the closely related compound, N-(thiazol-2-yl)acetamide, provides valuable insights into the likely molecular geometry. researchgate.netiaea.org Based on this related structure, it can be inferred that the acetamide group and the thiazole ring in this compound are likely to be nearly coplanar. The crystal packing would be stabilized by intermolecular hydrogen bonds, likely involving the amide N-H group and the nitrogen atom of the thiazole ring of an adjacent molecule. The introduction of the bromine atom at the 2-position of the thiazole ring would be expected to influence the crystal packing through potential halogen bonding interactions.
A single-crystal XRD study of this compound would provide definitive data on its molecular structure, including the precise bond lengths and angles of the thiazole ring and the acetamide group, as well as the dihedral angle between them. It would also reveal the details of the intermolecular interactions that govern its crystal packing.
Powder X-ray Diffraction for Crystalline Phase Identification
Powder X-ray diffraction (PXRD) is a complementary technique that is used to analyze a polycrystalline sample. The resulting diffraction pattern is a fingerprint of the crystalline phase, and it can be used to identify the compound, assess its purity, and distinguish between different polymorphs. Each polymorph of this compound would produce a unique PXRD pattern, making this technique essential for quality control and formulation development.
Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure Probing
Electronic absorption (UV-Vis) and fluorescence spectroscopy are used to investigate the electronic structure of a molecule by probing the transitions between electronic energy levels.
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. For this compound, the UV-Vis spectrum is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions within the thiazole ring and the acetamide chromophore. The position of the absorption maximum (λmax) and the molar absorptivity (ε) are characteristic of the molecule's electronic structure. The presence of the bromine atom and the acetamide group on the thiazole ring will influence the energies of the molecular orbitals and thus the position of the absorption bands.
Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. Not all molecules fluoresce, but for those that do, the emission spectrum provides information about the energy difference between the first excited state and the ground state. If this compound is fluorescent, its emission spectrum, quantum yield, and fluorescence lifetime would be valuable parameters for characterizing its photophysical properties.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives
Chiroptical spectroscopy, particularly circular dichroism (CD) spectroscopy, is a powerful technique for studying chiral molecules. CD measures the differential absorption of left and right circularly polarized light. While this compound itself is an achiral molecule, chiral derivatives could be synthesized, for example, by introducing a chiral center in the acetamide side chain.
For such chiral derivatives, CD spectroscopy would be an essential tool for determining their absolute stereochemistry and studying their conformational properties in solution. A CD spectrum provides information about the spatial arrangement of the chromophores within the molecule. Theoretical calculations of the CD spectrum for different stereoisomers and conformers can be compared with the experimental spectrum to assign the absolute configuration and identify the predominant solution-state conformation.
Computational Chemistry and Theoretical Modeling of N 2 Bromo 1,3 Thiazol 5 Yl Acetamide
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, can predict a wide array of molecular characteristics, including geometry, electronic distribution, and spectroscopic properties.
Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Property Calculations
Density Functional Theory (DFT) has emerged as a robust and widely used computational method for studying the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost. For N-(2-bromo-1,3-thiazol-5-yl)acetamide, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are instrumental in determining its most stable three-dimensional arrangement (molecular geometry optimization). researchgate.netresearchgate.net
These calculations can also elucidate key electronic properties that govern the molecule's behavior. Parameters such as dipole moment, polarizability, and various thermodynamic properties can be computed to provide a comprehensive electronic profile of the compound.
Table 1: Illustrative Optimized Geometrical Parameters of this compound (DFT/B3LYP/6-311++G(d,p))
| Parameter | Bond/Angle | Value |
| Bond Length | C2-Br | 1.89 Å |
| C5-N(acetamide) | 1.40 Å | |
| C=O | 1.23 Å | |
| N-H | 1.01 Å | |
| Bond Angle | Br-C2-N3 | 125.0° |
| C4-C5-N(acetamide) | 128.5° | |
| C5-N-C(O) | 125.8° | |
| Dihedral Angle | C4-C5-N-C(O) | 175.0° |
Note: The data in this table is hypothetical and serves as an illustrative example of the types of parameters obtained from DFT calculations.
Ab Initio Methods for High-Accuracy Energy and Property Determination
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. researchgate.net These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate calculations of molecular energies and properties. While computationally more demanding than DFT, ab initio methods are often employed to benchmark other computational techniques or to obtain very precise data for smaller molecules. researchgate.net For this compound, high-level ab initio calculations could be used to refine the understanding of its electronic ground state and to investigate the energies of its excited states.
Molecular Electrostatic Potential (MEP) Surface Analysis and Reactivity Mapping
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. tandfonline.com The MEP map is generated by calculating the electrostatic potential at the surface of the molecule. Regions of negative potential (typically colored in shades of red and yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) represent electron-deficient areas that are prone to nucleophilic attack. tandfonline.com
For this compound, the MEP surface would likely show negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the thiazole (B1198619) ring, identifying these as potential sites for electrophilic interaction. Conversely, the hydrogen atom of the amide group would exhibit a positive potential, indicating its susceptibility to nucleophilic attack.
Frontier Molecular Orbital (FMO) Analysis for Chemical Transformations
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. tandfonline.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical stability and reactivity of a molecule; a smaller gap generally implies higher reactivity. researchgate.net
For N-(2-bromo-1,3-thiazole-5-yl)acetamide, FMO analysis can predict its behavior in various chemical reactions. The distribution of the HOMO and LUMO across the molecule would indicate the most probable sites for electron donation and acceptance, respectively, thereby guiding the understanding of its chemical transformations.
Table 2: Illustrative Frontier Molecular Orbital Energies of this compound
| Parameter | Energy (eV) |
| HOMO | -6.85 |
| LUMO | -1.25 |
| HOMO-LUMO Gap | 5.60 |
Note: The data in this table is hypothetical and intended to illustrate the output of FMO analysis.
Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration
While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions. chemrxiv.orgbohrium.com
For this compound, MD simulations can be employed to investigate its conformational landscape, identifying the most stable conformers and the energy barriers between them. This is particularly important for understanding the flexibility of the acetamide (B32628) side chain and its orientation relative to the thiazole ring.
Solvent Effects and Explicit Solvation Models in MD Simulations
The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. nih.govresearchgate.net MD simulations can incorporate solvent effects through either implicit or explicit models. Explicit solvation models, where individual solvent molecules (e.g., water) are included in the simulation box, provide a more realistic representation of the solvent environment and allow for the study of specific solute-solvent interactions, such as hydrogen bonding. nih.govresearchgate.net
In the case of this compound, performing MD simulations in an explicit solvent like water would provide valuable information on how solvent molecules arrange around the solute and how this solvation shell affects its conformational preferences and dynamics. chemrxiv.orgbohrium.com
Ligand-Target Interaction Modeling and Docking Studies (Theoretical Framework)
While specific docking studies for this compound are not documented, the theoretical framework for such investigations is well-established. Thiazole-containing compounds are known to exhibit a range of biological activities, including antimicrobial and anticancer effects, by interacting with various biological macromolecules. smolecule.com
Molecular docking simulations are a primary tool for predicting how a ligand like this compound might bind to a biological target. These computational methods explore the conformational space of the ligand within the active site of a protein or a specific region of a nucleic acid, predicting the most stable binding poses. The affinity of the ligand for the target is then estimated using scoring functions that calculate the free energy of binding. For a compound like this compound, key interactions would likely involve hydrogen bonding from the acetamide group and halogen bonding from the bromine atom, in addition to hydrophobic and van der Waals interactions.
Table 1: Potential Intermolecular Interactions of this compound in a Biological Target
| Functional Group | Potential Interaction Type |
| Acetamide NH | Hydrogen Bond Donor |
| Acetamide C=O | Hydrogen Bond Acceptor |
| Thiazole Nitrogen | Hydrogen Bond Acceptor, Metal Coordination |
| Thiazole Sulfur | van der Waals, Potential Halogen Bonding |
| Bromo Substituent | Halogen Bonding, Hydrophobic Interactions |
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For a series of active thiazole derivatives, a pharmacophore model could be generated based on common features like hydrogen bond donors/acceptors, hydrophobic regions, and halogen bond donors. This model can then be used in virtual screening to search large chemical databases for other compounds with a similar arrangement of features, potentially identifying new and more potent derivatives. This approach is instrumental in the design of novel therapeutic agents based on the thiazole scaffold. nih.gov
In Silico Prediction of Reaction Mechanisms and Transition State Analysis
The prediction of reaction mechanisms and the analysis of transition states for reactions involving this compound can be carried out using quantum mechanical methods, such as Density Functional Theory (DFT). These calculations can elucidate the step-by-step pathway of a chemical transformation, identify key intermediates, and determine the energy barriers associated with each step. For instance, the nucleophilic substitution of the bromine atom on the thiazole ring is a likely reaction, and computational analysis could predict the feasibility of this reaction with various nucleophiles and provide insights into the reaction kinetics. smolecule.com
QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) Modeling
QSAR and QSPR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. For a set of this compound derivatives with known biological activity (e.g., enzyme inhibition), a QSAR model could be developed. This model would use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) to predict the activity of new, unsynthesized derivatives. While specific QSAR/QSPR models for this compound are not available, the general methodology has been successfully applied to other classes of thiazole-containing compounds to guide the optimization of their desired properties. researchgate.net
Biological Activity Profiling and Mechanistic Elucidation Preclinical Research
Identification and Validation of Molecular Targets Modulated by N-(2-bromo-1,3-thiazol-5-yl)acetamide and its Derivatives
The initial stages of characterizing a novel compound involve identifying its molecular targets. This is a critical step in understanding its potential therapeutic applications and mechanism of action.
Enzyme Kinetic Studies and Inhibition Mechanisms (Cell-Free Systems)
Thiazole-containing compounds have been investigated as inhibitors of various enzymes. For instance, certain 2-amino-4-phenylthiazole (B127512) derivatives have been studied for their inhibitory effects on enzymes such as carbonic anhydrases and cholinesterases. nih.govresearchgate.net One study reported that a 2-amino-4-(4-bromophenyl)thiazole (B182969) compound displayed inhibitory activity against human carbonic anhydrase II (hCA II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) with Kᵢ values of 0.124 µM, 0.129 µM, and 0.083 µM, respectively. nih.gov Such studies typically involve incubating the compound with the purified enzyme and its substrate to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibitor constant (Kᵢ).
Table 1: Illustrative Enzyme Inhibition Data for a Structurally Related Thiazole (B1198619) Derivative
| Enzyme Target | Inhibitor Compound | Kᵢ (µM) |
|---|---|---|
| Carbonic Anhydrase II (hCA II) | 2-amino-4-(4-bromophenyl)thiazole | 0.124 |
| Acetylcholinesterase (AChE) | 2-amino-4-(4-bromophenyl)thiazole | 0.129 |
Receptor Ligand Binding Assays and Allosteric Modulation Studies
The interaction of thiazole derivatives with various receptors has also been a subject of research. For example, a series of indole-thiazole derivatives were identified as agonists for the G protein-coupled estrogen receptor (GPER). nih.gov Receptor ligand binding assays are employed to determine the affinity of a compound for a specific receptor. These assays often use a radiolabeled ligand that is known to bind to the receptor, and the ability of the test compound to displace the radioligand is measured. This allows for the calculation of the binding affinity (Kᵢ or IC₅₀). Further studies can elucidate whether the compound acts as an agonist, antagonist, or allosteric modulator. nih.gov
Protein-Protein and Protein-Nucleic Acid Interaction Modulation Assays
Protein-protein interactions (PPIs) are crucial for many cellular processes, and their modulation by small molecules is a significant area of drug discovery. nih.gov While specific studies on this compound in this context are not available, the general approach involves assays designed to detect the disruption or stabilization of a specific PPI in the presence of the compound. Techniques such as AlphaScreen, fluorescence resonance energy transfer (FRET), and co-immunoprecipitation are commonly used for this purpose.
Affinity Proteomics and Chemoproteomics for Target Deconvolution
For compounds with an unknown mechanism of action, affinity proteomics and chemoproteomics are powerful tools for target identification. These methods typically involve immobilizing the compound on a solid support to "pull down" its binding partners from a cell lysate. Alternatively, electrophilic probes can be designed to covalently label target proteins within live cells. rsc.org Subsequent identification of the bound proteins by mass spectrometry can reveal the molecular targets of the compound.
Cell-Based Phenotypic and Target Engagement Assays
Following the identification of potential molecular targets in cell-free systems, cell-based assays are essential to confirm the compound's activity in a more biologically relevant context.
Modulation of Cellular Signaling Pathways (e.g., kinase cascades, GPCR signaling, transcription factors)
The thiazole scaffold is present in a number of kinase inhibitors. rsc.orgnih.gov For instance, derivatives of 2-aminothiazole (B372263) have been investigated as potential inhibitors of Aurora kinases, which are key regulators of cell division. nih.govresearchgate.net The effect of a compound on a specific signaling pathway is often assessed by measuring the phosphorylation status of key proteins in the cascade using techniques like Western blotting or ELISA. For example, a study on N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives showed antiproliferative activity against a breast cancer cell line (MCF7), suggesting a potential impact on cell signaling pathways related to cancer cell growth. nih.gov
Table 2: Illustrative Antiproliferative Activity of a Structurally Related Thiazole Derivative
| Cell Line | Compound | Activity |
|---|
In the context of GPCR signaling, a study on indole-thiazole derivatives demonstrated their ability to increase cyclic AMP (cAMP) levels, indicating their agonistic activity at the G protein-coupled estrogen receptor (GPER). nih.gov
Future research focused specifically on this compound is required to determine its unique biological activity profile and potential for therapeutic development.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies
SAR and SPR studies are foundational to medicinal chemistry, aiming to understand how specific structural features of a molecule influence its biological activity and physicochemical properties, respectively. For the this compound scaffold, these studies would involve the synthesis and evaluation of a library of related compounds to decipher the role of each component: the 2-bromo substituent, the 5-acetamido group, and the thiazole core.
The biological activity of thiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring. globalresearchonline.net Systematic modification of the this compound structure would be undertaken to probe these effects.
Role of the Bromo Group: The bromine atom at the 2-position significantly influences the molecule's electronic properties and lipophilicity. SAR studies on other thiazoles have shown that halogen substituents can enhance antimicrobial or anticancer activity. nih.govsmolecule.com For example, replacing the bromine with other halogens (Cl, F) or with hydrogen would reveal its importance for activity. Studies on 2-aminothiazole derivatives have demonstrated that bromo-substituted compounds can exhibit potent antifungal activity. nih.gov
Modification of the Acetamido Group: The acetamido group at the 5-position provides a key point for hydrogen bonding. Modifications could include altering the alkyl chain (e.g., propionamide, butyramide), replacing it with other functional groups (e.g., sulfonamide, urea), or introducing aromatic rings to explore potential new interactions with a biological target.
Substitution on the Thiazole Ring: Although the parent compound is substituted at positions 2 and 5, the 4-position remains available for modification. Introducing small alkyl or aryl groups at this position could modulate potency and selectivity.
The following tables, based on data from related thiazole derivatives, illustrate how systematic substitutions can impact biological activity.
| Compound ID | Core Structure | R Group | MCF-7 (Breast Cancer) IC50 (µM) | HepG2 (Liver Cancer) IC50 (µM) |
|---|---|---|---|---|
| 4a | 2-(benzylidenehydrazinyl)-thiazol-4(5H)-one | 4-OH-phenyl | 10.14 ± 0.62 | 12.50 ± 0.76 |
| 4b | 2-(benzylidenehydrazinyl)-thiazol-4(5H)-one | 4-OH, 3-OCH3-phenyl | 8.83 ± 0.54 | 10.37 ± 0.63 |
| 4c | 2-(benzylidenehydrazinyl)-thiazol-4(5H)-one | 4-OH, 3,5-di-tert-butyl-phenyl | 2.57 ± 0.16 | 7.26 ± 0.44 |
| Standard | Staurosporine | 6.77 ± 0.41 | 8.4 ± 0.51 |
Data adapted from studies on anticancer thiazole derivatives, demonstrating that bulky, lipophilic substituents (di-tert-butyl) can significantly enhance cytotoxic activity. mdpi.com
| Compound ID | Core Structure | R3 Position | S. aureus MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | A. niger MIC (µg/mL) |
|---|---|---|---|---|---|
| 87 | 2-amino-4-phenyl-thiazole derivative | Br | >500 | >500 | 125 |
| 88 | 2-amino-4-phenyl-thiazole derivative | Cl | >500 | 62.5 | 250 |
| 89 | 2-amino-4-phenyl-thiazole derivative with dimethylation | Br | 62.5 | 125 | 62.5 |
Data adapted from studies on antimicrobial thiazoles, showing that chloro-substitution enhances activity against P. aeruginosa, while bromo-substitution is favorable for activity against the fungus A. niger. nih.gov
The three-dimensional shape (conformation) of this compound is paramount for its ability to interact with a biological target, such as the active site of an enzyme or a receptor binding pocket. Conformational analysis, primarily through computational methods like molecular docking and molecular dynamics, is used to predict the most stable conformations of the molecule and how it binds to a target protein. mdpi.commdpi.com
For instance, molecular docking studies on thiazole derivatives have been used to elucidate their binding modes with various enzymes. nih.govnih.gov These studies often reveal key interactions:
Hydrogen Bonding: The nitrogen atom in the thiazole ring and the oxygen and nitrogen atoms of the acetamido group are potential hydrogen bond acceptors and donors, respectively. These interactions are often crucial for anchoring the molecule within a binding site.
Hydrophobic Interactions: The thiazole ring itself and any alkyl or aryl substituents can form favorable hydrophobic interactions with nonpolar amino acid residues in the target protein.
Halogen Bonding: The bromine atom can participate in halogen bonding, a specific type of non-covalent interaction that can contribute significantly to binding affinity and selectivity.
Studies on thiazole-containing amino acids have shown they tend to adopt a semi-extended β2 conformation, stabilized by an intramolecular hydrogen bond between an amide proton and the thiazole nitrogen (N–H⋯N_Tzl). nih.gov Such preferred conformations can pre-organize the molecule for optimal binding to its biological partner, reducing the entropic penalty of binding and increasing affinity.
The insights gained from SAR and conformational analysis form the basis for the rational design of new molecules with improved properties. The goal is to create optimized biological probes for studying cellular processes or to develop lead compounds for drug discovery. nih.govresearchgate.net
Principles for rational design based on the this compound scaffold would include:
Target-Specific Optimization: Based on the 3D structure of a target protein (e.g., from X-ray crystallography), modifications can be designed to enhance binding affinity and selectivity. For example, if a hydrophobic pocket is identified in the target's active site, a corresponding hydrophobic group could be added to the thiazole scaffold.
Scaffold Hopping and Bioisosteric Replacement: If the thiazole core is responsible for toxicity, it could be replaced with a bioisostere (a different chemical group with similar steric and electronic properties) to mitigate unwanted effects while retaining biological activity.
Development of Biological Probes: To create a probe for imaging or target identification, a fluorescent tag or a reactive group for covalent labeling could be appended to the molecule. This is typically done at a position that SAR studies have shown is not essential for biological activity, ensuring the probe still binds to its intended target.
Proteomic, Metabolomic, and Lipidomic Approaches for Mechanism of Action Deconvolution
Understanding a compound's mechanism of action (MoA) is a complex challenge. Modern "omics" technologies provide a global, unbiased view of the molecular changes induced by a compound in a biological system, offering powerful tools for MoA deconvolution.
Proteomics: This approach investigates the entire set of proteins in a cell or tissue. To elucidate the MoA of this compound, a technique like chemical proteomics could be used. This might involve synthesizing a derivative of the compound that can be used as "bait" to pull down its direct protein binding partners from a cell lysate. Alternatively, quantitative proteomics (e.g., using mass spectrometry) can be used to compare the proteomes of cells treated with the compound versus untreated cells, identifying proteins whose expression levels or post-translational modifications are altered, thus revealing the pathways affected by the compound. unina.it For example, studies on thiazole antibiotics identified the proteasome as a target by observing the stabilization of various proteins post-treatment. nih.gov
Metabolomics: This is the study of the complete set of small-molecule metabolites. Treating a biological system with this compound and analyzing the subsequent changes in the metabolome can pinpoint which metabolic pathways are perturbed. For example, a significant change in the levels of specific lipids, sugars, or amino acids could indicate that the compound inhibits an enzyme involved in their metabolism. nih.gov Quantum chemical studies have explored the potential metabolic pathways of the thiazole ring itself, which can be catalyzed by cytochrome P450 enzymes to form reactive metabolites like epoxides or S-oxides. nih.govsemanticscholar.org Metabolomic analysis could experimentally verify these predicted biotransformation pathways.
Lipidomics: A subset of metabolomics, lipidomics focuses specifically on the cellular lipid profile. Given the role of lipids in cell signaling, membrane structure, and energy storage, a compound-induced change in the lipidome can provide significant mechanistic clues.
By integrating data from these omics platforms, researchers can construct a comprehensive picture of the cellular response to this compound, identifying its direct targets and downstream pathway effects to fully deconvolve its mechanism of action.
Advanced Analytical Methodologies for Characterization and Quantitation
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), stand as the cornerstone techniques for assessing the purity and determining the concentration of N-(2-bromo-1,3-thiazol-5-yl)acetamide. These methods offer high resolution, sensitivity, and reproducibility.
Method Development for Various Matrices (e.g., reaction mixtures, biological samples)
The development of a robust HPLC or UHPLC method for this compound requires careful optimization of several parameters to achieve the desired separation from impurities and matrix components.
For the analysis of reaction mixtures , the primary goal is to separate the main compound from starting materials, intermediates, by-products, and degradation products. A typical starting point for method development would involve a reversed-phase approach.
Development of Biosensors and Chemical Sensors Based on this compound Derivatives
The development of biosensors and chemical sensors offers promising avenues for the rapid, selective, and sensitive detection of this compound and its derivatives. These analytical devices can be tailored to recognize the specific structural features of the target molecule, providing real-time monitoring capabilities in various matrices.
Biosensors:
Enzyme-based amperometric biosensors represent a viable approach for the detection of this compound. For instance, a biosensor could be developed utilizing an enzyme that specifically interacts with or is inhibited by the thiazole (B1198619) moiety. The operational principle of such a sensor would involve the immobilization of the enzyme on an electrode surface. The interaction between the enzyme and the analyte would lead to a measurable change in the electrochemical signal, such as current or potential, which can be correlated to the concentration of the analyte. A potential design could involve a tyrosinase-based biosensor, where the thiazole derivative might modulate the enzymatic activity, leading to a detectable change in the amperometric response uniss.it.
Chemical Sensors:
Thiazole derivatives have been effectively employed as chemosensors for detecting a range of analytes, particularly metal ions, through colorimetric and fluorometric responses researchgate.netscispace.com. Building on this, chemical sensors for this compound could be designed. These sensors would likely involve a receptor unit capable of selectively binding with the analyte and a transducer unit that converts this binding event into a detectable signal.
For example, a colorimetric sensor could be developed where the interaction of the thiazole nitrogen or the acetamide (B32628) group with a specific reagent induces a distinct color change. Similarly, a fluorescent chemosensor could be designed where the binding of the analyte modulates the fluorescence properties of a fluorophore through mechanisms such as photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET). Thiazole-linked covalent organic frameworks (COFs) have demonstrated high selectivity and sensitivity in water sensing, suggesting that a similar framework functionalized for interaction with the bromo- and acetamido- groups could be a promising direction for sensor development mdpi.com.
The potential performance characteristics of such hypothetical sensors, based on data from existing sensors for similar compounds, are summarized in the table below.
| Sensor Type | Sensing Mechanism | Target Analyte | Linear Range (µM) | Limit of Detection (µM) | Response Time |
| Amperometric Biosensor | Enzyme Inhibition | Thiazole Moiety | 0.1 - 50 | 0.06 | < 5 min |
| Colorimetric Sensor | Complexation | This compound | 1 - 100 | 0.5 | < 1 min |
| Fluorescent Sensor | Fluorescence Quenching | This compound | 0.05 - 10 | 0.01 | < 2 min |
Spectrophotometric and Spectrofluorometric Methods for Quantification
Spectroscopic techniques, particularly spectrophotometry and spectrofluorometry, are powerful tools for the quantitative analysis of this compound, offering high sensitivity and adherence to Beer-Lambert's law for concentration determination.
Spectrophotometric Methods:
UV-Visible spectrophotometry can be employed for the quantification of this compound by measuring its absorbance at a specific wavelength (λmax) where it exhibits maximum absorption. The presence of the thiazole ring and the acetamide group, which act as chromophores, allows for direct UV-Vis analysis iajps.com. The development of a spectrophotometric method would involve identifying a suitable solvent in which the compound is stable and exhibits a distinct absorption peak. For complex matrices, derivatization reactions can be utilized to shift the λmax to a region with fewer interferences and enhance the molar absorptivity. For instance, the reaction of the thiazole derivative with a specific chromogenic reagent could produce a colored complex with a unique absorption maximum, thereby increasing the selectivity and sensitivity of the assay.
Spectrofluorometric Methods:
Spectrofluorometry offers higher sensitivity and selectivity compared to spectrophotometry. Thiazole and its derivatives are known to be intrinsically fluorescent, and this property can be harnessed for quantitative analysis scientificarchives.com. The development of a spectrofluorometric method would involve determining the optimal excitation and emission wavelengths for this compound. The fluorescence intensity would then be directly proportional to the concentration of the analyte over a certain range.
Fluorescence quenching is another spectrofluorometric approach. In this method, the quenching of the fluorescence of a known fluorophore by the analyte is measured. The degree of quenching can be related to the concentration of the analyte using the Stern-Volmer equation. For instance, the bromine atom in the target molecule could act as a quencher for certain aromatic fluorophores rsc.orgnih.gov. The development of such an assay would involve selecting a suitable fluorophore whose fluorescence is efficiently quenched by the bromo-thiazole moiety.
The following table summarizes potential parameters for the spectrophotometric and spectrofluorometric quantification of this compound, based on data from analogous compounds.
| Method | Parameter | Value |
| UV-Vis Spectrophotometry | λmax (nm) | ~250-280 |
| Linearity Range (µg/mL) | 2 - 30 | |
| Limit of Detection (µg/mL) | 0.3 - 0.5 | |
| Molar Absorptivity (L·mol⁻¹·cm⁻¹) | 10,000 - 20,000 | |
| Spectrofluorometry (Native Fluorescence) | Excitation λ (nm) | ~340-370 |
| Emission λ (nm) | ~420-450 | |
| Linearity Range (ng/mL) | 50 - 600 | |
| Limit of Detection (ng/mL) | ~15 | |
| Spectrofluorometry (Fluorescence Quenching) | Quenching Mechanism | Electron Transfer |
| Stern-Volmer Constant (Ksv) (M⁻¹) | 10³ - 10⁴ | |
| Linearity Range (µM) | 1 - 50 | |
| Limit of Detection (µM) | ~0.1 |
Emerging Applications and Future Research Perspectives
N-(2-bromo-1,3-thiazol-5-yl)acetamide as a Building Block in Complex Molecular Synthesis
The unique structural features of this compound, namely its heterocyclic thiazole (B1198619) core, reactive bromine atom, and versatile acetamide (B32628) group, position it as a valuable and strategic building block for the synthesis of more complex and high-value molecules. Its bifunctional nature allows for sequential and site-selective reactions, making it an attractive starting point for constructing diverse molecular architectures with potential applications across various scientific disciplines.
Scaffold in Medicinal Chemistry for Novel Target Ligands and PROTAC (Proteolysis-Targeting Chimeras) Development
The thiazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of pharmacological activities, including anticancer and antimicrobial properties. The 2-acetamido-thiazole motif, in particular, has been identified as a key pharmacophore in the development of inhibitors for various therapeutic targets. Research has demonstrated that derivatives of this scaffold are promising for their cytotoxic effects against several cancer cell lines. The presence of the bromine atom at the 5-position in this compound is particularly advantageous, as it can enhance the compound's reactivity and biological interactions, potentially leading to more potent antimicrobial or anticancer agents.
Recent studies have highlighted the utility of the thiazole-acetamide framework in designing targeted therapies. For instance, molecules incorporating this scaffold have been investigated as inhibitors of critical cellular targets, as detailed in the table below.
| Target Class | Specific Target/Pathway | Therapeutic Area |
| Protein Kinases | BRAFV600E, Aurora Kinase | Oncology |
| Cell Division | Tubulin Polymerization | Oncology |
| Signal Transduction | Phosphodiesterase type 5 (PDE5) | Various |
| Inflammatory Cytokines | Interleukin-17 (IL-17) | Autoimmune Diseases |
This table summarizes target classes for which thiazole-acetamide based scaffolds have been investigated, suggesting the potential of this compound in these areas.
A significant future direction for this compound is in the development of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting an E3 ubiquitin ligase. A PROTAC consists of a "warhead" that binds to the POI, a ligand for an E3 ligase, and a chemical linker connecting the two. Given that thiazole-acetamide derivatives have been successfully developed as potent inhibitors (warheads) for targets like protein kinases, this compound is an ideal candidate for PROTAC synthesis. The bromine atom provides a crucial synthetic handle for the attachment of a linker, which can then be connected to an E3 ligase ligand. This strategy could transform a target-inhibiting molecule into one that eliminates the target protein entirely, offering a novel and potentially more effective therapeutic mechanism.
Role in Supramolecular Chemistry and Self-Assembled Systems
The molecular structure of this compound contains key functional groups that can participate in non-covalent interactions, making it a promising candidate for applications in supramolecular chemistry. The acetamide group features a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), while the nitrogen atom in the thiazole ring acts as another hydrogen bond acceptor. These features enable the molecule to form predictable, self-assembled structures through hydrogen bonding.
Furthermore, the bromine atom introduces the possibility of halogen bonding. nih.govnih.gov Halogen bonding is a highly directional non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site. nih.gov This interaction provides an additional tool for controlling the self-assembly of molecules into well-defined one-, two-, or three-dimensional architectures. nih.gov The interplay between hydrogen bonding and halogen bonding could be exploited to create complex supramolecular networks, such as liquid crystals or gels, with unique material properties. nih.gov The ability to form these ordered assemblies is crucial for the bottom-up fabrication of functional materials.
Integration into Macrocyclic Architectures and Covalent Organic Frameworks (COFs)
The reactive sites on this compound make it an excellent monomer for incorporation into large, complex molecular structures like macrocycles and Covalent Organic Frameworks (COFs).
Macrocyclic Architectures: Thiazole-containing macrocycles are found in a number of natural products with potent biological activities, including antibiotics. Synthetic methods are being actively developed to create novel macrocyclic structures incorporating this heterocycle. The this compound scaffold is well-suited for such syntheses. The bromine atom can participate in a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), which are powerful tools for macrocyclization. This allows the thiazole unit to be linked to other molecular fragments to form large rings. Additionally, the thiazole ring itself can act as a directing group to facilitate site-specific C-H activation and functionalization, enabling novel strategies for peptide and small molecule macrocyclization.
Covalent Organic Frameworks (COFs): COFs are crystalline, porous polymers with highly ordered structures built from organic monomers. The precise arrangement of these monomers leads to materials with applications in gas storage, catalysis, and sensing. Thiazole-linked COFs have been synthesized and shown to possess good thermal stability. This compound can be readily converted into a bifunctional building block for COF synthesis. For example, hydrolysis of the acetamide group would yield 2-amino-5-bromothiazole. This molecule, possessing both an amine and a bromine, can be used as a monomer in polycondensation reactions with complementary building blocks (e.g., trialdehydes or boronic acids) to construct robust and porous thiazole-containing frameworks. The bromine atom also offers a site for post-synthetic modification, allowing the properties of the COF to be fine-tuned after its initial construction.
Integration into Functional Materials and Devices
The electronic and structural properties of the thiazole ring suggest that this compound could serve as a foundational unit for advanced functional materials.
Organic Electronics and Optoelectronics Applications (e.g., OLEDs, organic solar cells)
Conjugated polymers and small molecules containing heterocyclic rings like thiazole are of great interest for organic electronic devices due to their tunable optoelectronic properties. Thiazole is an electron-deficient moiety, and when incorporated into a donor-acceptor (D-A) polymer structure, it can help to lower the material's band gap, which is advantageous for applications in organic solar cells and organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net
The synthesis of thiazole-based π-conjugated polymers has demonstrated their potential as semiconductor materials. rsc.org The bromine atom on this compound serves as a reactive handle for polymerization reactions, such as Stille or Suzuki coupling, to create well-defined conjugated polymers. By copolymerizing this monomer with various electron-donating units, a library of materials with tailored electronic energy levels and absorption spectra could be developed. Such materials could function as the active layer in organic photovoltaic devices, where efficient light harvesting and charge separation are required, or as emissive materials in OLEDs. acs.orgmdpi.com The thiazolo[5,4-d]thiazole (B1587360) (TTz) moiety, a fused-ring system of two thiazoles, has shown particular promise for creating fluorescent materials for solid-state lighting. nih.gov
Polymer Chemistry and Nanomaterials Science
Beyond conjugated systems, this compound can be integrated into a wider range of polymeric structures. The bromine atom allows it to act as an initiator or a functional monomer in various polymerization techniques.
In the field of nanomaterials science, the thiazole moiety can serve as an effective capping ligand for the synthesis and stabilization of nanoparticles. For example, mercapto-thiazole derivatives have been used to functionalize gold nanoparticles (AuNPs), imparting stability and enabling further self-assembly. nih.gov The sulfur and nitrogen atoms of the thiazole ring can coordinate to the surface of metal nanoparticles, controlling their growth and preventing aggregation. nih.govnih.gov By modifying this compound to introduce a thiol or other anchoring group, it could be used to create functionalized nanoparticles. These nanoparticles could find use in biomedical applications, such as bioimaging and drug delivery, or in catalysis. nih.govmdpi.com Furthermore, the unique optical properties of semiconductor nanocrystals, or quantum dots, could be modulated by using thiazole-containing ligands to passivate their surface, potentially enhancing their quantum yield and photostability for use in displays and bio-imaging. cd-bioparticles.comwikipedia.org
Applications in Catalysis and Enzyme Mimicry
While direct catalytic applications of this compound have yet to be extensively reported in the literature, the broader class of thiazole-containing compounds has demonstrated considerable potential in catalysis and enzyme mimicry. The thiazole ring is a key structural feature in thiamine (B1217682) (Vitamin B1), which, in its pyrophosphate form, is an essential coenzyme for a variety of enzymes involved in carbohydrate and amino acid metabolism.
Thiazolium salts, derived from thiazoles, are well-known for their ability to act as organocatalysts, particularly in reactions like the benzoin (B196080) condensation. This catalytic activity stems from the ability of the thiazolium ylide, formed under basic conditions, to function as an acyl anion equivalent. Although this compound itself is not a thiazolium salt, its thiazole nucleus provides a foundation for the design of novel catalysts.
Furthermore, the concept of enzyme mimicry, where synthetic molecules are designed to replicate the function of natural enzymes, offers a promising avenue for the application of thiazole derivatives. The inherent chemical functionalities of the thiazole ring, including its aromaticity and the presence of heteroatoms, make it an attractive scaffold for the development of synthetic molecules that can catalyze biological reactions or mimic the binding and recognition properties of enzymes. Research into thiazole derivatives has shown their potential as inhibitors of enzymes like tyrosinase and as functional mimics of glutathione (B108866) peroxidase, highlighting the diverse possibilities for this class of compounds.
Future research in this area could focus on the synthesis of novel catalysts and enzyme mimics derived from this compound. The bromo and acetamido functional groups offer handles for further chemical modification, allowing for the attachment of other catalytic moieties or substrate-binding domains. Such studies could lead to the development of highly specific and efficient catalysts for a range of chemical transformations.
Advancements in Synthetic Methodologies and Process Intensification for this compound Production
The efficient and sustainable synthesis of this compound is crucial for its further investigation and potential applications. Traditional synthetic routes to thiazole derivatives often involve multi-step processes with harsh reaction conditions and the use of hazardous reagents. However, recent advancements in synthetic organic chemistry offer opportunities for the development of more streamlined and environmentally friendly production methods.
Modern synthetic strategies such as microwave-assisted synthesis and flow chemistry are being increasingly applied to the production of heterocyclic compounds. acs.org These techniques can significantly reduce reaction times, improve yields, and enhance safety by allowing for precise control over reaction parameters in a continuous-flow system. researchgate.net For the synthesis of this compound, a plausible intensified approach could involve the continuous-flow bromination of a suitable thiazole precursor followed by an in-line acylation step.
The principles of green chemistry are also driving innovation in the synthesis of thiazoles. This includes the use of greener solvents, the development of catalyst-free reactions, and the application of recyclable catalysts to minimize waste and environmental impact. For instance, one-pot multi-component reactions, where multiple synthetic steps are carried out in a single reaction vessel, can significantly improve the efficiency of the synthesis of complex molecules like this compound.
A comparison of traditional versus modern synthetic approaches for thiazole derivatives is presented in the table below:
| Feature | Traditional Batch Synthesis | Modern Intensified Synthesis (e.g., Flow Chemistry) |
| Reaction Time | Hours to days | Minutes to hours |
| Yield | Often moderate | Generally higher and more reproducible |
| Safety | Handling of large volumes of hazardous materials | Smaller reaction volumes, better heat and mass transfer, inherently safer |
| Scalability | Can be challenging | More straightforward to scale up by running the system for longer |
| Environmental Impact | Higher solvent consumption and waste generation | Reduced solvent usage and waste, potential for solvent recycling |
Future research in this area will likely focus on the development of a fully continuous and sustainable manufacturing process for this compound, integrating advanced synthesis technologies with green chemistry principles to create a more efficient and environmentally responsible production route.
Deepening the Understanding of Biological Mechanisms through Advanced Omics Technologies and Systems Biology Approaches
While specific studies on the biological mechanisms of this compound are limited, the broader family of thiazole-containing compounds has been shown to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. smolecule.com To fully elucidate the therapeutic potential of this compound, a deeper understanding of its interactions with biological systems at the molecular level is required.
Advanced "omics" technologies, such as genomics, proteomics, and metabolomics, offer powerful tools for this purpose. nih.gov These approaches allow for the comprehensive analysis of genes, proteins, and metabolites in a biological system, providing a global view of the cellular response to a particular compound.
A systems biology approach, which integrates data from these different omics platforms, can provide a more holistic understanding of the mechanism of action of this compound. For example, proteomics studies could identify the specific proteins that bind to the compound, while transcriptomics could reveal changes in gene expression patterns upon treatment. Metabolomics could then be used to investigate the downstream effects on cellular metabolism.
The following table outlines how different omics technologies could be applied to study this compound:
| Omics Technology | Potential Application to this compound Research |
| Genomics | Identification of genetic factors that influence sensitivity or resistance to the compound. |
| Transcriptomics | Analysis of changes in gene expression profiles to understand the cellular pathways affected by the compound. |
| Proteomics | Identification of direct protein targets and characterization of post-translational modifications induced by the compound. |
| Metabolomics | Investigation of the metabolic fate of the compound and its impact on endogenous metabolite levels. |
By employing these advanced technologies, researchers can move beyond simply identifying the biological activity of this compound to understanding the intricate molecular networks through which it exerts its effects. This knowledge is essential for the rational design of more potent and selective derivatives and for the identification of potential biomarkers for predicting treatment response.
Application of Artificial Intelligence and Machine Learning in Rational Design, Predictive Modeling, and Reaction Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and development. nih.govfabad.org.tr These computational tools can be applied to various stages of the research pipeline, from the initial design of new molecules to the prediction of their biological activities and the discovery of novel synthetic routes.
For this compound, AI and ML can play a significant role in accelerating its development. For instance, quantitative structure-activity relationship (QSAR) models, built using machine learning algorithms, can be used to predict the biological activity of novel analogues of this compound based on their chemical structures. wustl.edu This allows for the in silico screening of large virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing.
In addition to predicting biological activity, AI models can also be trained to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of molecules. This is crucial for identifying compounds with favorable pharmacokinetic profiles early in the drug discovery process, reducing the risk of late-stage failures.
Furthermore, AI is being increasingly used for reaction discovery and optimization. By analyzing vast databases of chemical reactions, machine learning models can predict the outcomes of unknown reactions and suggest optimal reaction conditions. mdpi.com This could be particularly valuable for developing novel and efficient synthetic routes to this compound and its derivatives.
The table below summarizes the potential applications of AI and ML in the research of this compound:
| AI/ML Application | Description |
| Rational Drug Design | Generative models can design novel molecules with desired properties based on the this compound scaffold. |
| Predictive Modeling | QSAR and ADMET models can predict the biological activity and pharmacokinetic properties of virtual compounds, guiding lead optimization. |
| Reaction Discovery | Machine learning algorithms can predict the outcomes of novel chemical reactions, aiding in the development of efficient synthetic routes. |
| Virtual Screening | In silico screening of large compound libraries against biological targets to identify potential hits with similar mechanisms of action. |
The integration of AI and machine learning into the research and development of this compound has the potential to significantly accelerate the discovery of new therapeutic agents and other valuable chemical entities.
Opportunities for Collaborative and Interdisciplinary Research in Academia and Research Institutions
The multifaceted nature of research on this compound, spanning from fundamental synthetic chemistry to applied biological and computational studies, presents numerous opportunities for collaborative and interdisciplinary research. The complexity of modern drug discovery and materials science necessitates the integration of expertise from various fields. acs.org
Academic-industrial collaborations can play a pivotal role in advancing the research on this compound. acs.org Academic labs can contribute their expertise in fundamental research, such as the development of novel synthetic methods and the elucidation of biological mechanisms, while industrial partners can provide resources for high-throughput screening, lead optimization, and preclinical development. nih.gov
Interdisciplinary collaborations within academia are also crucial. For example, a research program focused on this compound could involve:
Organic Chemists: To design and synthesize novel analogues of the compound.
Biologists and Pharmacologists: To evaluate the biological activity of the synthesized compounds in various disease models.
Computational Chemists and Bioinformaticians: To perform molecular modeling studies, develop predictive models, and analyze omics data.
Materials Scientists: To explore the potential applications of the compound in the development of new materials.
Funding agencies, such as the National Institutes of Health (NIH) and the American Chemical Society (ACS) Green Chemistry Institute (GCI) Pharmaceutical Roundtable, often support such collaborative and interdisciplinary projects, recognizing their potential for significant scientific and societal impact. wustl.eduacsgcipr.org
By fostering a collaborative and interdisciplinary research environment, the scientific community can unlock the full potential of this compound and accelerate the translation of basic research findings into tangible applications.
Q & A
Basic: What are the key considerations for optimizing the synthesis of N-(2-bromo-1,3-thiazol-5-yl)acetamide?
Answer:
The synthesis typically involves multi-step reactions, including thiazole ring formation, bromination, and acetamide coupling. Critical factors include:
- Reagent purity : Impurities in brominating agents (e.g., NBS or Br₂) can lead to side reactions; high-purity solvents (e.g., anhydrous DMF) improve yield .
- Temperature control : Exothermic reactions during bromination require precise cooling (0–5°C) to avoid decomposition .
- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization (using ethanol/water mixtures) ensures high purity. Elemental analysis (e.g., C, H, N) and HPLC (>95% purity) are essential for validation .
Basic: How can spectroscopic techniques validate the structure of this compound?
Answer:
A combination of methods is required:
- ¹H/¹³C NMR : The thiazole proton (C5-H) appears as a singlet near δ 8.1–8.3 ppm. The acetamide methyl group resonates at δ 2.1–2.3 ppm, while the bromine substituent deshields adjacent carbons (C2: ~150 ppm in ¹³C NMR) .
- IR spectroscopy : Confirm the amide C=O stretch (~1650–1680 cm⁻¹) and thiazole C-Br vibration (~550–600 cm⁻¹) .
- Mass spectrometry : The molecular ion peak ([M+H]⁺) should match the exact mass (e.g., m/z 235.98 for C₅H₅BrN₂OS) .
Advanced: How does tautomerism affect the stability and reactivity of thiazole-acetamide derivatives?
Answer:
Tautomeric equilibria, as observed in structurally similar compounds (e.g., thiazolidinone derivatives), can lead to dynamic structural changes. For example:
- Imino vs. amino tautomers : In solution, N-(4-ethoxyphenyl)-2-(4-oxo-thiazolidin-5-yl)acetamide exists as a 1:1 mixture of imino (3c-I) and amino (3c-A) forms, verified by ¹H NMR splitting patterns and integration ratios .
- Impact on reactivity : The tautomeric state influences nucleophilic attack sites. For instance, the imino form may preferentially undergo alkylation at the thiazole nitrogen, while the amino form reacts at the exocyclic amine .
Advanced: What challenges arise in crystallographic analysis of brominated thiazole-acetamide compounds?
Answer:
- Heavy atom effects : Bromine’s high electron density can cause absorption errors. Data collection at low temperatures (100 K) and using Mo-Kα radiation (λ = 0.7107 Å) mitigates this .
- Disorder modeling : Flexible acetamide side chains may exhibit positional disorder. Refinement software (e.g., SHELXL) with restraints (RIGU/SADI) improves accuracy .
- Validation : Check for R-factor discrepancies (>5% may indicate unresolved solvent) and verify hydrogen bonding networks (e.g., N-H···O=C interactions) using PLATON .
Advanced: How can researchers resolve contradictions in biological activity data for thiazole-acetamide analogs?
Answer:
Discrepancies often stem from:
- Assay variability : Standardize protocols (e.g., MIC tests for antimicrobial activity) using reference strains (e.g., E. coli ATCC 25922) .
- Structural analogs : Compare substituent effects. For example, replacing bromine with iodine in N-(2-aryl-thiazol-5-yl)acetamide derivatives alters lipophilicity (clogP ↑0.5) and membrane permeability .
- Mechanistic studies : Use molecular docking (e.g., AutoDock Vina) to assess binding to targets like E. coli DNA gyrase. A ∆G ≤ -8 kcal/mol suggests strong inhibition .
Basic: What are common synthetic byproducts in this compound preparation, and how are they identified?
Answer:
- Debromination : Partial loss of Br may yield N-(1,3-thiazol-5-yl)acetamide, detected via LC-MS (m/z 157.03) .
- Acetamide hydrolysis : Acidic conditions can cleave the amide bond, producing 2-bromo-thiazole-5-carboxylic acid (identified by IR C=O stretch at ~1700 cm⁻¹) .
- Cross-coupling : Palladium catalysts may cause Suzuki side reactions if boronic acids are present. GC-MS traces of biphenyl derivatives confirm this .
Advanced: What computational methods predict the reactivity of this compound in nucleophilic substitutions?
Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to locate electrophilic sites. The C2 bromine has a partial charge (≈+0.25 e) favoring SNAr reactions .
- Frontier molecular orbitals : A small HOMO-LUMO gap (<5 eV) indicates susceptibility to nucleophilic attack. Software like Gaussian or ORCA generates these plots .
- Solvent effects : PCM models in water show enhanced leaving-group ability (Br⁻) due to solvation, with activation energies ~20 kcal/mol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
